molecular formula C9H5BrO2 B2861886 4-(2-Bromoethynyl)benzoic acid CAS No. 1485684-77-2

4-(2-Bromoethynyl)benzoic acid

Cat. No. B2861886
M. Wt: 225.041
InChI Key: HEUGWSICPAAVGN-UHFFFAOYSA-N
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Patent
US09403758B2

Procedure details

To a solution of methyl 4-(bromoethynyl)benzoate (67 g, 280 mmol) in CH3OH/THF/H2O=5/5/1 (1100 mL) was added NaOH (44.84 g) and the reaction mixture was stirred at 25° C. for 3 hr. The volatiles were removed under reduced pressure and the resulting solution was neutralized with 1 N HCl to pH 3-5. Solids were collected by filtration, washed with water and dried at 50° C. for 5 hr to yield 4-(bromoethynyl)benzoic acid (INT-1) (61 g, 96%).
Quantity
67 g
Type
reactant
Reaction Step One
[Compound]
Name
5/5/1
Quantity
1100 mL
Type
reactant
Reaction Step One
Name
Quantity
44.84 g
Type
reactant
Reaction Step One
Name
CH3OH THF H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]#[C:3][C:4]1[CH:13]=[CH:12][C:7]([C:8]([O:10]C)=[O:9])=[CH:6][CH:5]=1.[OH-].[Na+]>CO.C1COCC1.O>[Br:1][C:2]#[C:3][C:4]1[CH:13]=[CH:12][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
67 g
Type
reactant
Smiles
BrC#CC1=CC=C(C(=O)OC)C=C1
Name
5/5/1
Quantity
1100 mL
Type
reactant
Smiles
Name
Quantity
44.84 g
Type
reactant
Smiles
[OH-].[Na+]
Name
CH3OH THF H2O
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C1CCOC1.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 25° C. for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
Solids were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 50° C. for 5 hr
Duration
5 h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC#CC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 61 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.